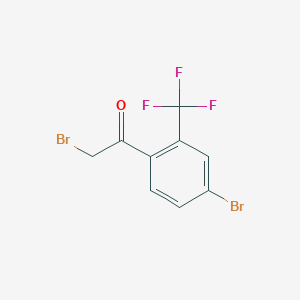

4-溴-2-(三氟甲基)苯乙酰溴

货号 B2962949

CAS 编号:

1697955-36-4

分子量: 345.941

InChI 键: VQXIDPCOPPUJCA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Bromo-2-(trifluoromethyl)phenacyl bromide” is a chemical compound . It is used in laboratory settings . The chemical formula is not explicitly mentioned in the sources .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of sulfonyl urea with 4-(trifluoromethyl)phenacyl bromide . Another method involves the bromination of acetophenone in the presence of anhydrous aluminum chloride .Molecular Structure Analysis

The molecular weight of a similar compound, “[4-Bromo-2-(trifluoromethyl)phenyl]thiourea”, is 299.11 . The exact molecular structure of “4-Bromo-2-(trifluoromethyl)phenacyl bromide” is not provided in the sources.Chemical Reactions Analysis

In one reaction, benzenesulfinic acid ammonium salt might react with 2-(trifluoromethyl)phenacyl bromide to give β-keto sulfone . More specific reactions involving “4-Bromo-2-(trifluoromethyl)phenacyl bromide” are not detailed in the sources.Physical And Chemical Properties Analysis

The compound is a solid . It has a boiling point of 49-51°C . More specific physical and chemical properties are not provided in the sources.科学研究应用

- Photocaging involves temporarily masking or protecting functional groups using light-sensitive molecules. 4-Bromo-2-(trifluoromethyl)phenacyl bromide is a popular photocaging reagent . When exposed to UV light, it undergoes a photolytic reaction , releasing the protected functional group. Researchers use this property to control the release of bioactive molecules, such as neurotransmitters or hormones, in biological systems .

- In chemical biology , this compound serves as a tool for studying protein function and localization. Researchers attach it to specific amino acids within proteins, allowing precise spatial and temporal control over protein activity. Upon UV irradiation, the caged protein becomes active, enabling investigations into cellular processes .

- 4-Bromo-2-(trifluoromethyl)phenacyl bromide participates in various synthetic transformations. For instance:

- Researchers utilize this compound to modify surfaces or create functional materials. By attaching it to polymers or nanoparticles, they can introduce photoresponsive properties. These modified materials find applications in sensors, drug delivery, and optoelectronics .

- Photoaffinity labeling involves using a compound that becomes covalently attached to a target molecule upon UV exposure. 4-Bromo-2-(trifluoromethyl)phenacyl bromide acts as an effective photoaffinity label, allowing researchers to probe protein-protein interactions, enzyme-substrate binding, and receptor-ligand interactions .

- In peptide chemistry, this compound serves as a protecting group for amino acids during solid-phase peptide synthesis. It ensures selective deprotection at specific sites, facilitating the assembly of complex peptides and proteins .

Photocaging Reagents

Chemical Biology and Biochemistry

Synthetic Organic Chemistry

Materials Science

Photoaffinity Labeling

Peptide and Protein Synthesis

安全和危害

属性

IUPAC Name |

2-bromo-1-[4-bromo-2-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2F3O/c10-4-8(15)6-2-1-5(11)3-7(6)9(12,13)14/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXIDPCOPPUJCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2962868.png)

![5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2962873.png)

![Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate](/img/structure/B2962879.png)

![8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962881.png)

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2962882.png)

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2962883.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2962888.png)